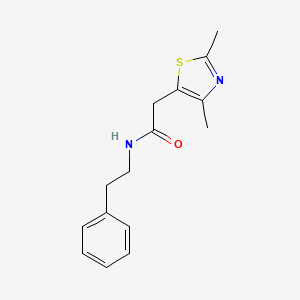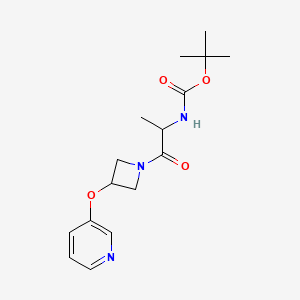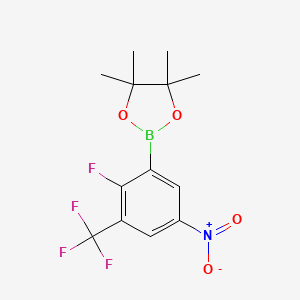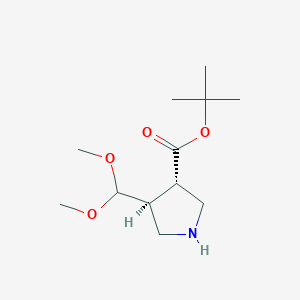
ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate is a series of novel compounds synthesized from the reactions of benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole and ethyl bromocyanoacetate with indole derivatives . It is also known as ethyl 2-(2-methyl-1H-indol-3-yl)acetate .
Synthesis Analysis
The synthesis of this compound involves a three-component reaction of benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole and ethyl bromocyanoacetate with indole derivatives. The reactions proceeded in acetone as a solvent under reflux for 5 hours in good yields .Molecular Structure Analysis
The molecular formula of ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate is C13H13NO3 . The average mass is 231.25 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are multi-component reactions (MCRs), which are economically and environmentally beneficial to the industry . These reactions are perfectly applicable to organic synthesis and agrochemical chemistry .Physical And Chemical Properties Analysis
The molecular weight of this compound is 231.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación
Synthetic Applications
Regioselective Addition : Methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates react with aromatic amines, resulting in products of regioselective addition at the α-position of the activated exocyclic C=C bond. This demonstrates the compound's utility in regioselective synthetic processes (V. O. Koz’minykh et al., 2006).
Antimicrobial Activity Synthesis : The reaction of 4-hydroxy indole with ethyl chloroacetate forms a compound which, after further reactions, yields substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide with screened antimicrobial activity (S. Prasad, 2017).
Antiallergic Agent Synthesis : New N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been synthesized, showing significant antiallergic potency. This research highlights the potential of derivatives for the development of novel antiallergic compounds (Cecilia Menciu et al., 1999).
Lewis Acid Induced Decomposition : A study on the Lewis acid induced decomposition reaction of ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate explores the mechanistic aspects and factors affecting product distribution, showing the compound's versatility in synthetic chemistry (A. Gioiello et al., 2011).
Pharmaceutical and Bioactive Applications
Allelochemical Effects : Ethyl 2-methyl acetoacetate (EMA) is investigated for its inhibitory effects on marine algae, indicating oxidative stress induction and potential bioactivity. This study reveals the bioactive potentials of EMA and related compounds in marine biology and pharmacology (Cuiyun Yang et al., 2011).
Antioxidant and Anti-inflammatory Activities : Secondary metabolites from mollusks have been characterized for their bioactive potentials, including antioxidant and anti-inflammatory activities. This research underscores the importance of marine-derived compounds in drug discovery and development (K. Chakraborty & Minju Joy, 2019).
Mecanismo De Acción
While the specific mechanism of action for this compound is not explicitly mentioned in the sources, indole derivatives are known to exhibit numerous biological activities, including anti-inflammatory, anticancer, antimicrobial, antitumor, Alzheimer, antibacterial, antiallergic, and antioxidant effects .
Direcciones Futuras
The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a key area of research . Given the biological activities exhibited by indole derivatives, ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate and similar compounds could potentially play a role in this research .
Propiedades
IUPAC Name |
ethyl 2-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-21-12(18)8-16-15(20)14(19)13-9(2)17-11-7-5-4-6-10(11)13/h4-7,17H,3,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUMUEOLVLWRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide](/img/structure/B2873248.png)

![3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2873255.png)
![6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide](/img/structure/B2873256.png)

![3-butyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2873260.png)
![(2R,6S)-4,6-Bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B2873262.png)

![N-(benzo[d]thiazol-2-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2873265.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2873267.png)

